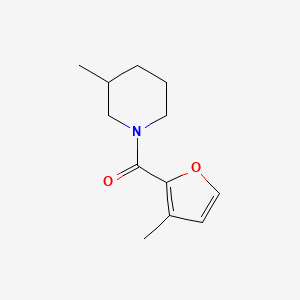![molecular formula C12H14N4O B7510013 1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea](/img/structure/B7510013.png)
1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is also known as MPMU and has a molecular formula of C14H15N5O.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been reported to have anticancer, antifungal, and antibacterial properties. It has also been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been reported to inhibit the activity of protein kinase C and phospholipase A2, which are involved in various cellular processes such as cell growth and inflammation.
Biochemical and Physiological Effects:
1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of fungi and bacteria. This compound has also been reported to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea in lab experiments include its high purity, stability, and low toxicity. This compound can be easily synthesized in large quantities and can be used in various assays to study its biological activity. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential to interact with other compounds in the assay system.
Zukünftige Richtungen
Future research on 1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea should focus on its potential applications in various fields such as drug discovery, cancer therapy, and neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action of this compound and its interaction with other compounds in the body. Future research should also focus on the development of more efficient synthesis methods and the optimization of its pharmacological properties.
Synthesemethoden
The synthesis of 1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea involves the reaction of 4-pyrazol-1-ylbenzylamine with methyl isocyanate in the presence of a base. The product is then purified using column chromatography to obtain the final compound. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.
Eigenschaften
IUPAC Name |
1-methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-13-12(17)14-9-10-3-5-11(6-4-10)16-8-2-7-15-16/h2-8H,9H2,1H3,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZJYQQCFRCWQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=CC=C(C=C1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(Pyridin-3-ylmethyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B7509954.png)
![Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7509957.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7509965.png)








![N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B7510007.png)
